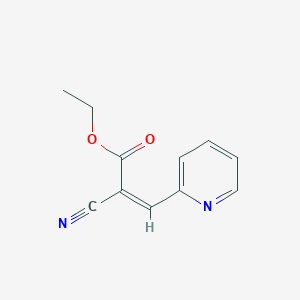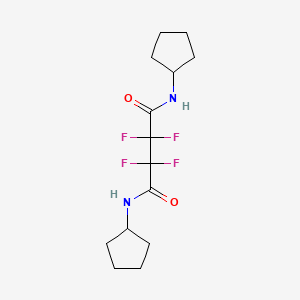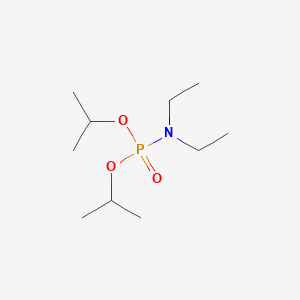![molecular formula C20H22ClN3O4 B4632272 N-(3-acetylphenyl)-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarboxamide](/img/structure/B4632272.png)
N-(3-acetylphenyl)-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarboxamide
説明
The compound belongs to a class of organic compounds known for their complex structure and potential for various chemical reactions and applications. These compounds often contain multiple functional groups that contribute to their unique chemical and physical properties.
Synthesis Analysis
Synthesis of similar compounds involves multi-step chemical reactions starting from basic organic or inorganic substrates. For instance, the synthesis of N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, a compound with a somewhat similar structure, was achieved through reactions involving chloroformate ethyl ester and N'-tert-butyl-N-(2,4-dichlorobenzoyl) hydrazine in the presence of triethylamine (Zou Xia, 2001).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by X-ray diffraction, revealing details such as crystal system, space group, unit cell constants, and intermolecular hydrogen bonding. For example, the crystal structure of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide shows extensive intramolecular hydrogen bonds, stabilizing the structure (W. Siddiqui et al., 2008).
Chemical Reactions and Properties
These compounds can undergo a variety of chemical reactions, including cyclopalladation, condensation with hydrazines, and reactions with nucleophilic reagents to form novel structures with potential biological activity. The reactivity often depends on the functional groups present and the conditions under which the reactions are carried out (M. Nonoyama, 1988).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are typically determined through analytical techniques such as thermogravimetric analysis (TGA), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the molecular structure and the presence of functional groups. For instance, the presence of hydrazinecarboxamide groups can lead to the formation of dimers and chains through hydrogen bonding, influencing the compound's solubility and reactivity (R. Kant et al., 2012).
科学的研究の応用
Insecticidal Agents
The synthesis of novel phenoxyacetamide derivatives, including compounds structurally related to N-(3-acetylphenyl)-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarboxamide, has been explored for their potential insecticidal activities. These compounds were tested against the cotton leafworm, Spodoptera littoralis, with some showing excellent results, indicating their potential as insecticidal agents (Rashid et al., 2021).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of compounds related to this compound. For instance, N-substituted-β-amino acid derivatives containing various moieties showed significant antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against strains like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Synthesis of Fused Pyridazine Derivatives
The reactivity of 4-acetyl-3-chloro-5,6-diphenylpyridazine, a compound with some structural similarities to this compound, towards various nucleophilic reagents has been studied. This research has led to the synthesis of several fused pyridazine derivatives, showcasing the potential for creating a diverse range of compounds with potentially useful properties (Ismail et al., 1989).
特性
IUPAC Name |
1-(3-acetylphenyl)-3-[4-(4-chloro-2-methylphenoxy)butanoylamino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c1-13-11-16(21)8-9-18(13)28-10-4-7-19(26)23-24-20(27)22-17-6-3-5-15(12-17)14(2)25/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,23,26)(H2,22,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJCQDRZVGOOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NNC(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate](/img/structure/B4632194.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4632200.png)





![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4632254.png)
![4-bromo-3,5-bis(4-fluorophenyl)-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4632279.png)
![2-methyl-3-phenyl-5-propyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4632287.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B4632295.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide](/img/structure/B4632310.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4632312.png)
